Cas no 84487-13-8 (4-Amino-5-nitropicolinic acid)
4-Amino-5-nitropicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-nitropicolinic acid
- 4-amino-5-nitropyridine-2-carboxylic acid
- DTXSID80516053
- A915033
- 4-Amino-5-nitropicolinicacid
- SCHEMBL1338068
- 84487-13-8
- PSPHQJQRXLPEED-UHFFFAOYSA-N
- DB-332036
-
- MDL: MFCD13186747
- Inchi: 1S/C6H5N3O4/c7-3-1-4(6(10)11)8-2-5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11)
- InChI Key: PSPHQJQRXLPEED-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C(=CN=1)[N+](=O)[O-])N)=O
Computed Properties
- Exact Mass: 183.02800565g/mol
- Monoisotopic Mass: 183.02800565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 122Ų
4-Amino-5-nitropicolinic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Amino-5-nitropicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207909-5g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95% | 5g |
$1146.42 | 2023-08-31 | |
| Alichem | A029207909-10g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95% | 10g |
$2255.22 | 2023-08-31 | |
| Alichem | A029207909-25g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95% | 25g |
$5415.90 | 2023-08-31 | |
| Chemenu | CM177185-1g |
4-amino-5-nitropicolinic acid |
84487-13-8 | 95% | 1g |
$262 | 2021-08-05 | |
| Chemenu | CM177185-5g |
4-amino-5-nitropicolinic acid |
84487-13-8 | 95% | 5g |
$1029 | 2021-08-05 | |
| Chemenu | CM177185-10g |
4-amino-5-nitropicolinic acid |
84487-13-8 | 95% | 10g |
$1964 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JW138-100mg |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95+% | 100mg |
424CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JW138-1g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95+% | 1g |
2016CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JW138-10g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95+% | 10g |
15120CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JW138-25g |
4-Amino-5-nitropicolinic acid |
84487-13-8 | 95+% | 25g |
35280CNY | 2021-05-07 |
4-Amino-5-nitropicolinic acid Suppliers
4-Amino-5-nitropicolinic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Amino-5-nitropicolinic acid
Professional Introduction to 4-Amino-5-nitropicolinic Acid (CAS No. 84487-13-8)
4-Amino-5-nitropicolinic acid, with the chemical identifier CAS No. 84487-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its nitro and amino functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications. The nitro group at the 5-position and the amino group at the 4-position contribute to its reactivity, enabling diverse transformations that are of interest to researchers developing novel therapeutic agents.
The structural framework of 4-Amino-5-nitropicolinic acid places it within the class of heterocyclic compounds, specifically pyridine derivatives. Pyridine-based molecules are well-documented for their broad spectrum of biological activities, making them a cornerstone in medicinal chemistry. The presence of both nitro and amino substituents enhances its utility as a building block in the synthesis of more complex molecules. This dual functionality allows for selective modifications, which is crucial for tailoring compounds to specific biological targets.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds. 4-Amino-5-nitropicolinic acid has emerged as a key intermediate in these efforts due to its ability to undergo various chemical reactions, including reduction, oxidation, and coupling reactions. These transformations are essential for constructing more intricate molecular architectures that can mimic natural products or designed pharmacophores.
One of the most compelling aspects of 4-Amino-5-nitropicolinic acid is its potential in drug discovery. The nitro group can be reduced to an amine, providing access to derivatives with different electronic properties and potentially altered biological activity. Similarly, the amino group can participate in condensation reactions, leading to the formation of Schiff bases and other nitrogen-containing heterocycles. These reactions are fundamental in creating scaffolds for small-molecule drugs that target specific enzymes or receptors.
Recent studies have highlighted the role of 4-Amino-5-nitropicolinic acid in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and cell wall components, disrupting essential metabolic pathways. Researchers have reported modifications to the nitro and amino groups that enhance binding affinity and reduce toxicity, making it a promising candidate for novel antibiotics.
The pharmaceutical industry has also explored 4-Amino-5-nitropicolinic acid as a precursor for anticancer agents. By leveraging its reactivity, scientists have synthesized derivatives that exhibit inhibitory effects on key enzymes involved in tumor growth and proliferation. For instance, modifications aimed at enhancing hydrophobicity or charge distribution have improved cellular uptake and target specificity, contributing to more effective cancer therapies.
Beyond its applications in drug development, 4-Amino-5-nitropicolinic acid has found utility in analytical chemistry and material science. Its distinct spectral properties make it suitable for use as an internal standard or probe in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Additionally, researchers have investigated its potential as a ligand in coordination chemistry, where it can form complexes with metal ions for catalytic or sensing applications.
The synthesis of 4-Amino-5-nitropicolinic acid itself is an area of active research. Traditional methods often involve multi-step processes that require harsh conditions or expensive reagents. However, recent advances in green chemistry have led to more sustainable approaches, such as catalytic reductions using transition metals or enzymatic transformations under mild conditions. These innovations not only improve yield but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.
The future prospects for 4-Amino-5-nitropicolinic acid are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions deepens, this compound is likely to play an increasingly important role in developing next-generation therapeutics and materials. Its versatility as a synthetic intermediate ensures that it will remain a valuable asset for chemists and biologists alike.
In conclusion,4-Amino-5-nitropicolinic acid (CAS No. 84487-13-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications, making it indispensable in pharmaceutical research, material science, and analytical chemistry. As advancements continue to emerge,4-Amino-5-nitropicolinic acid will undoubtedly remain at the forefront of innovation.
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